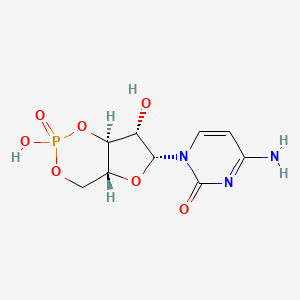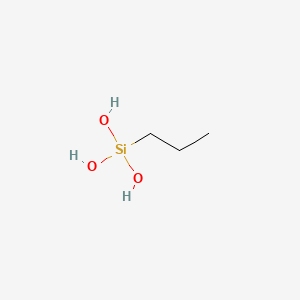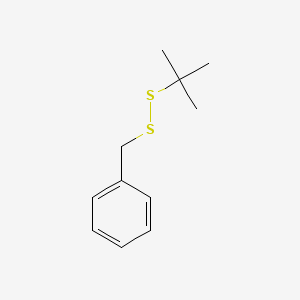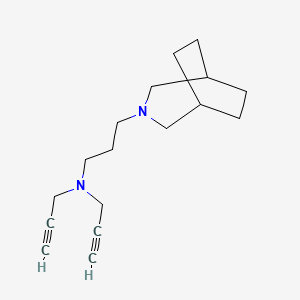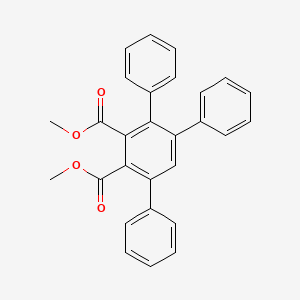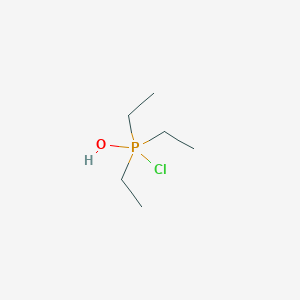![molecular formula C15H14N6O2 B14675440 Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- CAS No. 33047-42-6](/img/structure/B14675440.png)
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine derivative. It is often used as a reference compound in methotrexate purity analysis and has applications in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- typically involves the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- .
化学反応の分析
Types of Reactions
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid and pteridine, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the analysis of methotrexate purity.
Biology: Plays a role in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antitumor properties and as an impurity in methotrexate preparations.
作用機序
The mechanism of action of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound inhibits the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting DNA synthesis and cell division. This mechanism is similar to that of methotrexate, making it useful in cancer research and treatment .
類似化合物との比較
Similar Compounds
Methotrexate: A well-known antitumor agent with a similar mechanism of action.
Aminopterin: Another folate antagonist used in cancer treatment.
4-[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic acid: A compound with similar structural features and applications
Uniqueness
Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its use as a reference compound in methotrexate purity analysis and its potential antitumor properties further highlight its significance in scientific research and industrial applications .
特性
CAS番号 |
33047-42-6 |
|---|---|
分子式 |
C15H14N6O2 |
分子量 |
310.31 g/mol |
IUPAC名 |
4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H14N6O2/c16-12-11-13(21-15(17)20-12)18-7-10(19-11)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H4,16,17,18,20,21) |
InChIキー |
OGCCOOXWFKNFKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



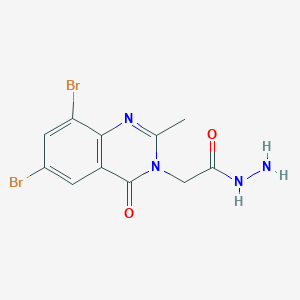
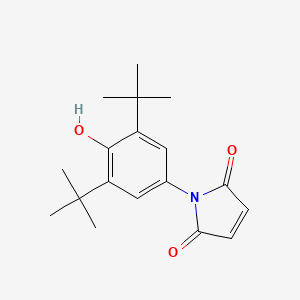
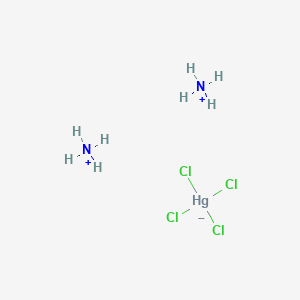
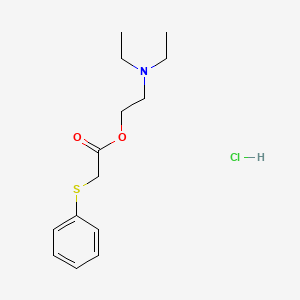
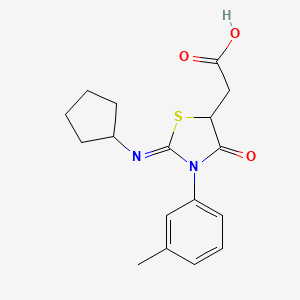
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
